molecular formula C10H10ClFN2O2 B2525080 N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide CAS No. 2172079-32-0

N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide

Cat. No. B2525080
M. Wt: 244.65
InChI Key: QXBIYEBETCGEDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-arylidene-2-(4-chloro-2-(2-fluorophenoxy)phenyl)acetic acid hydrazides, which are closely related to the compound of interest, involves the condensation of corresponding hydrazide with aromatic aldehydes. This process results in the formation of compounds that have been characterized using proton nuclear magnetic resonance (NMR), which reveals the presence of most protons as two separate peaks. The energy calculations for each possible configuration and the study of their stereochemical behavior using proton NMR techniques indicate that the most stable stereoisomers are the two E geometrical isomers. These isomers undergo a rapid cis/trans amide equilibrium, with the cis conformer predominating .

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide has been characterized by X-ray single crystal diffraction techniques. For instance, a related compound crystallizes in the orthorhombic space group with specific lattice parameters. The molecular geometry has been optimized using density functional theory (DFT) methods, and the results are compared with experimental data. Conformational flexibility is determined by molecular energy profiles obtained by semi-empirical methods, which provide insights into the torsional freedom of the molecule .

Chemical Reactions Analysis

Although the specific chemical reactions of N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide are not detailed in the provided papers, the related compounds exhibit moderate to excellent anti-inflammatory activity. This suggests that the compound of interest may also participate in biological reactions that could influence inflammatory processes. The anti-inflammatory activity is assessed using the carrageenan-induced rat paw edema assay, which is a standard test for evaluating such properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide have been extensively studied. These studies include the calculation of vibrational frequencies, gauge-independent atomic orbital (GIAO) 1H and 13C NMR chemical shift values, molecular electrostatic potential (MEP) distribution, non-linear optical properties, and frontier molecular orbitals (FMOs). These properties are calculated in the ground state theoretically and provide a comprehensive understanding of the compound's behavior in various environments .

properties

IUPAC Name

N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c11-6-10(16)14-13-9(15)5-7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBIYEBETCGEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide

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